molecular formula C20H19NO6 B2941920 [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,5-dimethoxybenzoate CAS No. 953007-33-5

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,5-dimethoxybenzoate

Cat. No.: B2941920
CAS No.: 953007-33-5
M. Wt: 369.373
InChI Key: VMALGFHCSBRMOO-UHFFFAOYSA-N
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Description

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,5-dimethoxybenzoate is a complex organic compound that features both oxazole and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,5-dimethoxybenzoate typically involves the formation of the oxazole ring followed by esterification with 3,5-dimethoxybenzoic acid. A common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as a nitrile or an amide, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Esterification: The oxazole intermediate is then reacted with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the phenyl and benzoate rings can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a more saturated heterocyclic compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of a saturated oxazole derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,5-dimethoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features may allow it to interact with specific biological targets, providing insights into biochemical processes.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential pharmacological activities, such as anti-inflammatory or anticancer properties, can be explored through various biological assays.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance characteristics.

Mechanism of Action

The mechanism of action of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the methoxy groups can enhance its lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of an oxazole ring with a dimethoxybenzoate moiety. This structural arrangement provides a distinct set of chemical and biological properties that are not found in the similar compounds mentioned above.

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-23-16-6-4-13(5-7-16)19-10-15(21-27-19)12-26-20(22)14-8-17(24-2)11-18(9-14)25-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMALGFHCSBRMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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